4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole 4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2640866-78-8
VCID: VC11818645
InChI: InChI=1S/C16H19N5OS/c1-11-4-3-5-13-15(11)17-16(23-13)21-8-6-20(7-9-21)10-14-19-18-12(2)22-14/h3-5H,6-10H2,1-2H3
SMILES: CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C
Molecular Formula: C16H19N5OS
Molecular Weight: 329.4 g/mol

4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

CAS No.: 2640866-78-8

Cat. No.: VC11818645

Molecular Formula: C16H19N5OS

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole - 2640866-78-8

Specification

CAS No. 2640866-78-8
Molecular Formula C16H19N5OS
Molecular Weight 329.4 g/mol
IUPAC Name 2-methyl-5-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C16H19N5OS/c1-11-4-3-5-13-15(11)17-16(23-13)21-8-6-20(7-9-21)10-14-19-18-12(2)22-14/h3-5H,6-10H2,1-2H3
Standard InChI Key SZVXSKMLOLDOTE-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=NN=C(O4)C

Introduction

Structural Characterization and Molecular Properties

Core Structural Components

The compound’s architecture combines three critical heterocyclic systems:

  • Benzothiazole: A bicyclic system comprising a benzene ring fused to a thiazole ring. This scaffold is prevalent in bioactive molecules, including antitumor agents and antimicrobial drugs, due to its ability to intercalate DNA or inhibit enzymes .

  • Piperazine: A six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely utilized in drug design for their conformational flexibility and ability to modulate neurotransmitter receptors, particularly dopamine and serotonin subtypes .

  • 1,3,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Oxadiazoles are valued as bioisosteres for ester or amide groups, enhancing metabolic stability and target affinity .

The methyl substituents at the 4-position of the benzothiazole and the 5-position of the oxadiazole likely influence the compound’s lipophilicity and steric interactions with biological targets.

Physicochemical Properties

While experimental data for the exact compound are scarce, properties can be extrapolated from its components:

PropertyEstimated Value/CharacteristicsBasis of Estimation
Molecular FormulaC₁₆H₁₈N₆OSSum of fragment formulas
Molecular Weight~350.42 g/molCalculated from formula
LogP (Lipophilicity)~2.1–3.5Fragment contributions
Polar Surface Area~80–90 ŲComputational modeling

The compound’s moderate lipophilicity (logP) and polar surface area suggest potential blood-brain barrier permeability, a trait relevant to neuropharmacological applications .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-methyl-2-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,3-benzothiazole likely involves convergent routes to assemble the three heterocyclic units:

  • Benzothiazole Formation: 2-Amino-4-methylthiophenol may undergo cyclization with carboxylic acid derivatives to form the benzothiazole core .

  • Piperazine Substitution: Nucleophilic aromatic substitution or Buchwald-Hartwig coupling could introduce the piperazine ring at the 2-position of benzothiazole .

  • Oxadiazole Conjugation: The 5-methyl-1,3,4-oxadiazole moiety could be synthesized via cyclization of thiosemicarbazides, followed by alkylation to attach it to the piperazine nitrogen .

Key Reaction Steps

  • Benzothiazole Synthesis:

    • Condensation of 4-methyl-2-aminothiophenol with a carbonyl source (e.g., acetic anhydride) under acidic conditions yields the 4-methyl-benzothiazole scaffold .

    • Example:

      2-Amino-4-methylthiophenol+CH₃COClHCl4-Methyl-1,3-benzothiazole+H₂O\text{2-Amino-4-methylthiophenol} + \text{CH₃COCl} \xrightarrow{\text{HCl}} \text{4-Methyl-1,3-benzothiazole} + \text{H₂O}
  • Piperazine Incorporation:

    • Palladium-catalyzed amination reactions enable the introduction of the piperazine ring. For instance, coupling 4-methyl-2-chlorobenzothiazole with piperazine using a Pd/Xantphos catalyst system .

  • Oxadiazole Attachment:

    • The 5-methyl-1,3,4-oxadiazole-2-methanol intermediate (derived from hydrazide cyclization) is alkylated with the piperazine nitrogen using Mitsunobu conditions or direct alkylation with a bromomethyl derivative .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • 4-Methyl Group (Benzothiazole): Increases lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility.

  • Piperazine Spacer: The four-carbon chain between piperazine and oxadiazole optimizes receptor binding by allowing conformational flexibility .

  • 5-Methyl Oxadiazole: Methyl substitution at the 5-position stabilizes the oxadiazole ring against metabolic degradation, prolonging in vivo half-life .

Comparative Pharmacological Data

The table below extrapolates activity metrics from structurally related compounds:

Compound ClassTarget Activity (IC₅₀/Kₐ)Selectivity RatioReference
5-Pyridyl-1,3,4-oxadiazole1.2 µM (MCF-7)10× over normal cells
Piperazine-D₃ ligands0.26 nM (D₃)400× (D₃/D₂)
Benzothiazole-antimicrobial4 µg/mL (S. aureus)8× (Gram+/Gram−)

Future Directions and Applications

Drug Development Prospects

  • Oncology: Preclinical evaluation in xenograft models could validate antitumor efficacy, particularly in cancers with dopamine receptor overexpression (e.g., neuroendocrine tumors).

  • Neurology: PET radioligand development for D₃ receptor imaging, leveraging the compound’s high theoretical selectivity .

  • Infectious Diseases: Structure optimization to improve Gram-negative bacterial penetration while retaining potency.

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns on the benzothiazole and oxadiazole rings to avoid isomer formation.

  • Scalability: Transitioning from batch-based cyclization reactions to continuous-flow systems for oxadiazole synthesis .

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